molecular formula C8H16ClF2NO B6224472 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride CAS No. 2763754-83-0

1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride

Cat. No. B6224472
CAS RN: 2763754-83-0
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride, commonly known as DFO-Me, is an important synthetic compound used in a wide range of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. DFO-Me is a derivative of the well-studied compound methanamine, and its unique structural features make it an attractive choice for use in a variety of biological, chemical, and physical applications.

Scientific Research Applications

DFO-Me has a wide range of scientific applications, including inorganic and organic synthesis, pharmaceutical research, and materials science. Inorganic and organic synthesis applications include the synthesis of new compounds, the modification of existing compounds, and the development of new catalysts. In pharmaceutical research, DFO-Me is used in the synthesis of drugs and other pharmaceuticals, as well as in the study of drug metabolism and pharmacokinetics. In materials science, DFO-Me is used in the synthesis of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of DFO-Me is not yet fully understood. However, it is known that DFO-Me binds to a variety of proteins and enzymes, which can affect the activity of these proteins and enzymes. For example, DFO-Me has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DFO-Me has been shown to bind to and activate certain G-protein coupled receptors, which can affect a variety of cellular processes.
Biochemical and Physiological Effects
DFO-Me has been shown to have a variety of biochemical and physiological effects. In animal studies, DFO-Me has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect. In addition, DFO-Me has been shown to have an anti-diabetic effect, as well as an anti-cancer effect. DFO-Me has also been shown to have an anti-obesity effect, as well as an anti-fungal effect.

Advantages and Limitations for Lab Experiments

The use of DFO-Me in laboratory experiments has a number of advantages. DFO-Me is relatively inexpensive and easy to obtain, and it is also easy to handle and store. In addition, DFO-Me is soluble in a variety of solvents, including water, which makes it easy to use in a variety of experiments. However, there are some limitations to the use of DFO-Me in laboratory experiments. For example, DFO-Me can be toxic at high concentrations, and it can also react with certain chemicals, such as acids and bases.

Future Directions

Due to its wide range of applications, there are many potential future directions for the use of DFO-Me. For example, DFO-Me could be used in the synthesis of new drugs and other pharmaceuticals, as well as in the development of new materials. In addition, DFO-Me could be used in the study of drug metabolism and pharmacokinetics, as well as in the study of biochemical and physiological processes. Finally, DFO-Me could be used in the development of new catalysts and in the modification of existing compounds.

Synthesis Methods

DFO-Me can be synthesized using a variety of different methods. One of the most common methods is a two-step reaction involving the conversion of methanamine to the corresponding difluoro-dimethyloxan-2-ylmethanamine, followed by the addition of hydrochloric acid. In the first step, methanamine is reacted with a difluoromethylating reagent, such as 1,1-difluoropropene, to form the corresponding difluoromethylated product. In the second step, hydrochloric acid is added to the difluoromethylated product to form DFO-Me hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride involves the reaction of 5,5-difluoro-6,6-dimethyloxan-2-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "5,5-difluoro-6,6-dimethyloxan-2-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5,5-difluoro-6,6-dimethyloxan-2-amine is reacted with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid to form 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanol.", "Step 2: The resulting 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanol is then reduced with sodium borohydride to form 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanolamine.", "Step 3: Finally, 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanolamine is reacted with hydrochloric acid to form 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride." ] }

CAS RN

2763754-83-0

Product Name

1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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